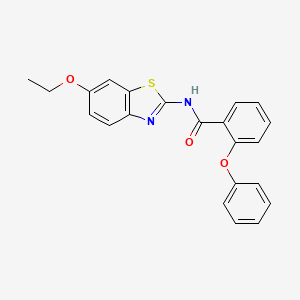

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound’s antimicrobial properties have been investigated extensively. Researchers synthesized aminothiazole Schiff base ligands (S1) and (S2) by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. These ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 (metal:ligand) ratio. The resulting metal complexes exhibited potent antimicrobial activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Additionally, antifungal activity was observed against Aspergillus niger and Aspergillus terreus .

Antioxidant Properties

The compound demonstrated antioxidant potential, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and ferric reducing power. Compound (3) exhibited the highest inhibition (72.0%) with an IC50 value of 144 L, while compound (8) showed 66.3% inhibition (IC50 = 132 L). These results highlight its ability to scavenge free radicals and protect against oxidative stress .

Medicinal Role Exploration

Given the interest in metal-based complexes as potential drugs, this compound’s medicinal role was explored. Theoretical studies using density functional theory (DFT) revealed its optimized geometrical structure and bioactive nature. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

Biocompatibility

The metal complexes were found to be more biocompatible than the free ligands due to their chelation phenomenon. This property is crucial for potential therapeutic applications .

Coordination Abilities

The compound’s diverse coordination abilities for metals make it relevant in biological, industrial, and medicinal contexts. Metal complexes can exhibit unique properties and interactions .

Synthesis and Characterization

The facile synthesis of aminothiazole-containing Schiff bases and their metal chelates was achieved. Characterization involved various analytical techniques, including FT-IR, UV-Vis, 1H and 13C NMR, and MS. Theoretical geometry optimization studies were conducted using DFT .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSGCDNVFKGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)